Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with fluorine, methyl, and sulfone (dioxido) substituents. The pyrrolidine ring is functionalized with a tert-butyl carbamate group, which is commonly employed as a protecting group for amines during synthesis . The sulfone moiety enhances polarity and stability, while the fluorine atom may influence electronic properties and metabolic resistance.
Properties
IUPAC Name |
tert-butyl 2-[(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O5S/c1-18(2,3)28-17(25)23-8-6-7-13(23)16(24)20-12-10-15-14(9-11(12)19)21(4)29(26,27)22(15)5/h9-10,13H,6-8H2,1-5H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTESIHKQHUUJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19FN4O4S
- Molecular Weight : 372.4 g/mol
- CAS Number : 2034242-85-6
The structural features of this compound include a pyrrolidine ring and a thiadiazole moiety, both known for their biological significance.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound's structure allows it to interact effectively with bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that:
- Compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways .
- Specific derivatives have been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
Anti-tubercular Activity
Thiadiazole-containing compounds have been investigated for their anti-tubercular effects:
- Recent studies highlighted the efficacy of certain thiadiazole derivatives against Mycobacterium tuberculosis, targeting key enzymes involved in mycobacterial metabolism .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | EthR | 0.072 | Villemagne et al. (2020) |
| Compound B | DprE1 | 0.045 | Parikh et al. (2020) |
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety can inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- DNA Intercalation : Some derivatives may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study conducted by Shruthi et al. (2019) synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among them, one derivative exhibited an IC50 of 0.5 µg/mL against wild-type Mycobacterium tuberculosis strains.
Case Study 2: Antimicrobial Efficacy
Research by Upare et al. (2019) focused on the synthesis of styryl oxadiazoles linked to thiadiazoles. The lead compound demonstrated significant antibacterial activity with an IC50 value of 0.045 µg/mL against Mtb H37Ra strains.
Comparison with Similar Compounds
Key Research Findings
Preparation Methods
Preparation of 6-Fluoro-1,3-Dimethyl-1,3-Dihydrobenzo[c]Thiadiazole 2,2-Dioxide
The BTD core is synthesized via cyclization of a fluorinated benzene diamine precursor. A modified procedure from benzo[c]thiadiazole derivatives involves:
- Starting Material : 4-Fluoro-2,6-diaminotoluene.
- Cyclization : Treatment with sulfur monochloride (SCl₂) in dichloromethane at 0–5°C to form the thiadiazole ring.
- Oxidation : Conversion of the sulfide to sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 6 hours.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | SCl₂, CH₂Cl₂, 0°C | 78% |
| Oxidation | H₂O₂, AcOH, 60°C | 92% |
Functionalization at Position 5
To introduce the carbamoyl group at position 5, bromination followed by nucleophilic substitution is employed:
- Bromination : Reaction with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours.
- Amination : Substitution of bromine with ammonia or a protected amine. For this compound, direct coupling with pyrrolidine-carbamate is preferred (see Section 2).
Analytical Validation :
Synthesis of the Pyrrolidine-Carbamate Moiety
tert-Butyl 2-Carboxypyrrolidine-1-Carboxylate
The pyrrolidine fragment is prepared via:
- Boc Protection : Reaction of L-proline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and aqueous NaOH at 0°C.
- Acid Chloride Formation : Treatment of the carboxylic acid with oxalyl chloride (COCl)₂ in dichloromethane (DCM) with catalytic DMF.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, THF, NaOH | 95% |
| Acid Chloride | (COCl)₂, DCM, DMF | 88% |
Coupling of BTD and Pyrrolidine Fragments
Carbamoyl Bond Formation
The final coupling is achieved via Schotten-Baumann reaction:
- Reaction Conditions : The BTD amine (1 equiv) reacts with tert-butyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate (1.2 equiv) in acetone at 25°C for 24 hours, with triethylamine (TEA) as base.
- Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (hexane/ethyl acetate 3:1).
Optimization Insights :
- Solvent Screening : Acetone outperforms DMF or THF in minimizing side reactions.
- Base Selection : TEA yields higher purity than pyridine.
Analytical Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, Ar-H), 4.32 (m, 1H, pyrrolidine), 3.45 (m, 2H, Boc-CH₂), 2.95 (s, 6H, CH₃), 1.42 (s, 9H, t-Bu).
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Aryl bromides on the BTD core may undergo Buchwald-Hartwig amination with pyrrolidine-carbamate precursors. However, this method requires stringent anhydrous conditions and offers lower yields (∼65%) compared to Schotten-Baumann.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis protocols should prioritize protecting group strategies (e.g., tert-butyl carbamate for pyrrolidine) and catalyst selection. For example, Suzuki-Miyaura cross-coupling reactions involving boronic esters (common in structurally related compounds) require palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like THF or DMF . Monitoring intermediates via TLC or HPLC and optimizing reaction temperatures (e.g., 60–80°C for amide bond formation) can enhance yields. Purification via column chromatography with gradient elution (hexane/EtOAc) is recommended .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm pyrrolidine ring conformation, tert-butyl group integrity, and fluorine coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and detect isotopic patterns from fluorine and sulfur .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1340 cm⁻¹ (sulfonamide S=O) confirm functional groups .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. For example, tert-butyl carbamates are prone to acidic hydrolysis, so storage at –20°C in inert atmospheres (argon) with desiccants is advised. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of enzymes (e.g., kinases or proteases) can identify binding poses. Focus on hydrogen bonding between the carbamoyl group and active-site residues and hydrophobic interactions with the fluorinated benzothiadiazole ring. MD simulations (GROMACS) over 100 ns can validate stability of predicted complexes .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For inconsistent IC₅₀ values, assess assay conditions: pH, solvent (DMSO concentration ≤0.1%), and cell permeability (via logP calculations). Adjust for off-target effects using siRNA knockdowns of suspected interfering pathways .
Q. How does the fluorinated benzothiadiazole moiety influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the 6-fluoro and sulfone groups activates the aromatic ring for nucleophilic substitution. For example, SNAr reactions with amines require polar aprotic solvents (DMF) and bases (K₂CO₃) at 80–100°C. Competitive reactivity at the carbamoyl group necessitates protection with Boc or Fmoc .
Q. What are the mechanistic implications of the pyrrolidine-carbamate linkage in stereoselective synthesis?
- Methodological Answer : The pyrrolidine ring’s conformation (e.g., chair vs. envelope) dictates stereochemical outcomes. Chiral HPLC or X-ray crystallography can determine enantiomeric excess. Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) may improve stereocontrol during carbamate formation .
Q. How can in vitro metabolic stability be assessed for this compound?
- Methodological Answer : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Identify metabolites (e.g., tert-butyl deprotection or sulfone reduction) using high-resolution mass spectrometry. Compare half-lives across species to prioritize lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
